Superior Survival Benefit in FLT3-ITD-F691L Mutant AML Models Over Gilteritinib and Quizartinib
Ningetinib demonstrates superior anti-leukemic activity compared to Gilteritinib and Quizartinib in murine models of FLT3-ITD-mutated AML, including those harboring the secondary F691L resistance mutation. In Ba/F3-FLT3-ITD-F691L-induced leukemia mouse models, Ningetinib treatment significantly prolonged median survival compared to vehicle and the comparator inhibitors [1].
| Evidence Dimension | In vivo efficacy: Survival prolongation in FLT3-ITD-F691L mutant AML mouse model |
|---|---|
| Target Compound Data | Significantly prolonged median survival versus vehicle and comparators; specific median survival values not reported in abstract. |
| Comparator Or Baseline | Gilteritinib and Quizartinib (both FDA-approved FLT3 inhibitors for AML) |
| Quantified Difference | Superior anti-leukemia activity and significantly prolonged survival relative to Gilteritinib and Quizartinib in mice with FLT3-ITD and FLT3-ITD-F691L mutations. |
| Conditions | Ba/F3-FLT3-ITD-F691L-induced leukemia mouse model; in vivo. |
Why This Matters
This direct in vivo comparison establishes Ningetinib as a preferred investigational tool for studying FLT3-ITD AML with secondary resistance, where Gilteritinib and Quizartinib show reduced efficacy.
- [1] Hu, C., Zhang, Y., Yang, J., Xu, Y., Deng, T., Li, Y., Xu, S., Wang, S., & Wang, P. (2024). Ningetinib, a novel FLT3 inhibitor, overcomes secondary drug resistance in acute myeloid leukemia. Cell Communication and Signaling, 22, 2024. PMID: 38978049. View Source
